tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate
Overview
Description
tert-Butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate: is an organic compound that features a tert-butyl ester group attached to a benzoate moiety
Mechanism of Action
Target of Action
The tert-butyl group, a component of this compound, has been highlighted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is used in various chemical transformations . The introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been achieved using flow microreactor systems .
Biochemical Pathways
The tert-butyl group has been noted for its relevance in biosynthetic and biodegradation pathways .
Pharmacokinetics
The incorporation of tert-butyl groups in molecules can effectively increase molecular solubility , which could potentially impact the compound’s bioavailability.
Result of Action
The incorporation of two tert-butyl groups in molecules can reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting intramolecular vibrational relaxation and intermolecular π–π stacking .
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. For instance, the use of flow microreactor systems has been shown to make the process of introducing the tert-butoxycarbonyl group into various organic compounds more efficient, versatile, and sustainable compared to batch processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate typically involves the esterification of 4-carboxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The resulting tert-butyl 4-carboxybenzoate is then subjected to a series of reactions to introduce the (S)-2-(methoxycarbonyl)-2-aminoethyl group. This may involve the use of protecting groups, coupling reagents, and chiral catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: The benzoate moiety can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Comparison with Similar Compounds
tert-Butyl 4-carboxybenzoate: A precursor in the synthesis of tert-butyl 4-((S)-2-(methoxycarbonyl)-2-aminoethyl)benzoate.
tert-Butyl 4-aminobenzoate: Another compound with a tert-butyl ester group attached to a benzoate moiety, used in different applications.
tert-Butyl 4-hydroxybenzoate: Known for its use as a preservative in cosmetics and pharmaceuticals.
Uniqueness: Its ability to undergo various chemical transformations and its utility in diverse fields highlight its significance in both research and industry .
Properties
IUPAC Name |
tert-butyl 4-[(2S)-2-amino-3-methoxy-3-oxopropyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)11-7-5-10(6-8-11)9-12(16)14(18)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXRCOXZKNNGBQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.